2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Overview
Description
The compound “2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide” is a complex organic molecule that contains several functional groups, including a triazole ring and a thiazole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step process. For example, a related compound was synthesized starting from 4-methylaniline, followed by a series of reactions including acylation and cyclization . The final step involved alkylation in alkaline conditions using 2-bromo-1-phenylethanone .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 35 heavy atoms . It contains a 1,2,4-triazole ring and a thiazole ring, both of which are five-membered heterocycles . The compound also contains several phenyl rings, which are six-membered carbon rings with alternating single and double bonds .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the triazole and thiazole rings, as well as the various functional groups attached to these rings. For example, the sulfur atom in the thiazole ring could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 477.6 g/mol and a topological polar surface area of 97.5 Ų . It has a relatively high XLogP3-AA value of 6.2, suggesting that it is quite hydrophobic . The compound also has one hydrogen bond donor and five hydrogen bond acceptors .Mechanism of Action
Future Directions
Given the interesting chemical structure and potential biological activity of this compound, future research could focus on further exploring its properties and potential applications. This could include studies to determine its exact mechanism of action, as well as investigations into its potential use in the development of new drugs or other products .
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-14-7-9-16(10-8-14)25-18(15-5-3-2-4-6-15)23-24-20(25)28-13-17(26)22-19-21-11-12-27-19/h2-12H,13H2,1H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAAMNQLUFNDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.